molecular formula C12H17N B12965815 (R)-2-(3,4-Dimethylphenyl)pyrrolidine

(R)-2-(3,4-Dimethylphenyl)pyrrolidine

Katalognummer: B12965815
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: UWEGZHRBGMAQHN-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(3,4-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 3,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Dimethylphenyl)pyrrolidine typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a Grignard reagent, such as 3,4-dimethylphenylmagnesium bromide, which reacts with a suitable precursor to form the desired compound .

Industrial Production Methods

Industrial production of ®-2-(3,4-Dimethylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(3,4-Dimethylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(3,4-Dimethylphenyl)pyrrolidine can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(3,4-Dimethylphenyl)pyrrolidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ®-2-(3,4-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ®-2-(3,4-Dimethylphenyl)pyrrolidine include:

  • ®-2-(3,4-Dimethylphenyl)ethylamine
  • ®-2-(3,4-Dimethylphenyl)morpholine
  • ®-2-(3,4-Dimethylphenyl)piperidine

Uniqueness

What sets ®-2-(3,4-Dimethylphenyl)pyrrolidine apart from these similar compounds is its unique combination of a pyrrolidine ring and a 3,4-dimethylphenyl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

(2R)-2-(3,4-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1

InChI-Schlüssel

UWEGZHRBGMAQHN-GFCCVEGCSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)[C@H]2CCCN2)C

Kanonische SMILES

CC1=C(C=C(C=C1)C2CCCN2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.